5-Bromo-8-(dibromomethyl)quinoline
Description
Properties
Molecular Formula |
C10H6Br3N |
|---|---|
Molecular Weight |
379.87 g/mol |
IUPAC Name |
5-bromo-8-(dibromomethyl)quinoline |
InChI |
InChI=1S/C10H6Br3N/c11-8-4-3-7(10(12)13)9-6(8)2-1-5-14-9/h1-5,10H |
InChI Key |
WSXXQPXCNMVEEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(Br)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituent type, position, and halogenation patterns. Below is a comparative analysis:
Physicochemical Properties
- Reactivity: The dibromomethyl group in this compound exhibits higher electrophilicity compared to monobrominated analogs (e.g., 5-Bromo-8-methylquinoline), enabling nucleophilic substitution or elimination reactions .
- Solubility: Methoxy-substituted derivatives (e.g., 5-Bromo-8-methoxy-2-methylquinoline) show improved solubility in polar solvents due to the OCH₃ group, whereas brominated analogs are more lipophilic .
- Thermal Stability: Halogenated quinolines with heavier substituents (e.g., –CHBr₂) exhibit lower thermal stability due to increased molecular weight and steric strain .
Preparation Methods
Direct Bromination of Quinoline
Early attempts using Br₂ in H₂SO₄ resulted in over-bromination and decomposition, with yields below 20%. The electrophilic bromine preferentially attacks the 5- and 8-positions, but controlling dibromination proved challenging without directing groups.
Cross-Coupling Strategies
Suzuki-Miyaura coupling of 8-bromomethyl precursors remains theoretically plausible but economically unfeasible due to the high cost of palladium catalysts and specialized ligands.
Q & A
Q. What are the common synthetic routes for preparing 5-Bromo-8-(dibromomethyl)quinoline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of brominated quinolines often involves regioselective bromination of the quinoline core. For example, 6,8-dibromoquinolines can be synthesized via bromination of 1,2,3,4-tetrahydroquinoline precursors, followed by oxidation . Optimization includes:
- Temperature control : Lower temperatures (0–25°C) to minimize side reactions.
- Protecting groups : Use methoxy or acetyl groups to direct bromination to specific positions.
- Metal–bromine exchange : Post-bromination functionalization via Grignard or organozinc reagents to introduce substituents.
Validation via / NMR and high-resolution mass spectrometry (HRMS) is critical to confirm regiochemistry.
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry. Use SHELXL for refinement, ensuring R-factor convergence below 5% .
- NMR spectroscopy : and NMR identify substitution patterns, while - COSY and HSQC clarify coupling interactions.
- Mass spectrometry : HRMS (ESI-TOF) confirms molecular weight and isotopic patterns for bromine atoms.
- HPLC-PDA : Purity assessment (>95%) with C18 columns and acetonitrile/water gradients.
Advanced Research Questions
Q. How can computational methods predict the pharmacodynamic activity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Mulliken charges to identify electrophilic/nucleophilic regions. For example, bromine substituents increase electron withdrawal, enhancing interactions with bacterial enzymes .
- Swiss ADME : Predict drug-likeness (Lipinski’s Rule of Five) and bioavailability. High logP values (>3) suggest membrane permeability but may require formulation adjustments.
- PASS (Prediction of Activity Spectra) : Estimate antibacterial or anticancer activity based on structural analogs (e.g., 8-hydroxyquinoline derivatives) .
Q. How are non-covalent interactions in the crystal structure of halogenated quinolines analyzed?
Methodological Answer:
- Mercury CSD : Visualize halogen bonding (Br⋯N, Br⋯Cl) and C–H⋯Br interactions. For this compound, compare distances to van der Waals radii sums (e.g., Br⋯Cl: 3.49 Å vs. vdW sum 3.55 Å) .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., Br⋯H contacts >15% suggest strong packing forces).
- SHELXL refinement : Use TWIN/BASF commands to model disorder or twinning in halogen-rich crystals .
Q. How can researchers resolve discrepancies in crystallographic data for brominated quinolines?
Methodological Answer:
- Data validation : Check ADDSYM in PLATON to detect missed symmetry, reducing R-factor discrepancies.
- Multi-solution approaches : SHELXD for phase problem resolution in cases of weak anomalous scattering from bromine .
- Thermal motion analysis : Refine anisotropic displacement parameters (ADPs) for bromine atoms to correct overestimated B-factors.
Q. What strategies address contradictory results in the biological activity of halogenated quinolines?
Methodological Answer:
- Dose-response assays : Use IC values from MTT assays (e.g., 10–50 µM range) to differentiate cytotoxicity from therapeutic effects.
- Metabolic stability tests : Incubate with liver microsomes to identify dehalogenation or demethylation byproducts via LC-MS.
- Targeted mutagenesis : Compare activity against wild-type vs. mutant bacterial strains (e.g., DNA gyrase mutations) to confirm mechanism .
Data Contradiction Analysis
Q. How to interpret conflicting reports on halogen bonding in quinoline derivatives?
Methodological Answer:
- Context-dependent effects : Br⋯N contacts may stabilize crystal packing but destabilize solution-phase conformers. Compare solid-state (X-ray) vs. solution (NMR/DFT) data .
- Electrostatic potential maps : Use Gaussian09 to calculate surface potentials; bromine’s σ-hole orientation dictates interaction strength.
- Statistical validation : Analyze Cambridge Structural Database (CSD) entries for similar compounds to identify trends (e.g., Br⋯N <3.2 Å in 75% of cases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
